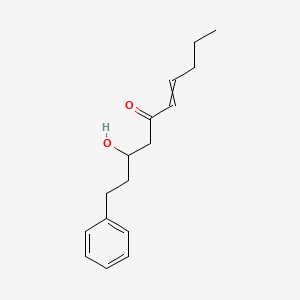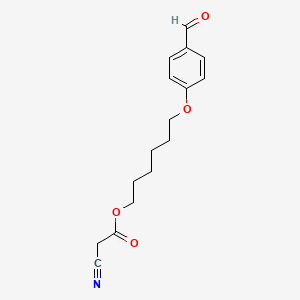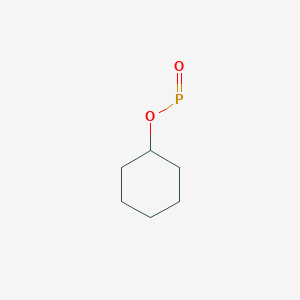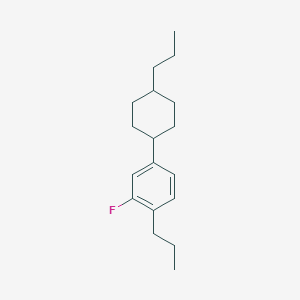
3-Hydroxy-1-phenyldec-6-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-phenyldec-6-en-5-one is an organic compound with the molecular formula C16H22O2 It features a hydroxyl group (-OH) attached to the third carbon, a phenyl group attached to the first carbon, and a double bond between the sixth and seventh carbons in a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyldec-6-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with a suitable ketone, followed by selective reduction and hydroxylation steps. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-1-phenyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 3-oxo-1-phenyldec-6-en-5-one or 3-carboxy-1-phenyldec-6-en-5-one.
Reduction: Formation of 3-hydroxy-1-phenyldecane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-phenyldec-6-en-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-phenyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparación Con Compuestos Similares
3-Hydroxy-1-phenylhexane: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylheptane: Similar structure but with a slightly longer carbon chain.
3-Hydroxy-1-phenylundecane: Similar structure but with a longer carbon chain.
Uniqueness: 3-Hydroxy-1-phenyldec-6-en-5-one is unique due to the presence of a double bond in the decane chain, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs.
Propiedades
Número CAS |
651738-84-0 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-hydroxy-1-phenyldec-6-en-5-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3 |
Clave InChI |
GFPPCOBSZFEZOM-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC(=O)CC(CCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)

![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)





